1-(3-Fluoropyridin-4-yl)piperazine dihydrochloride
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Overview
Description
1-(3-Fluoropyridin-4-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C9H14Cl2FN3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The presence of a fluoropyridine moiety in its structure makes it a valuable compound in various scientific research fields .
Preparation Methods
The synthesis of 1-(3-Fluoropyridin-4-yl)piperazine dihydrochloride typically involves the reaction of 3-fluoropyridine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted into its dihydrochloride salt form for enhanced stability and solubility .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
1-(3-Fluoropyridin-4-yl)piperazine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
1-(3-Fluoropyridin-4-yl)piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on different biological pathways.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Fluoropyridin-4-yl)piperazine dihydrochloride involves its interaction with specific molecular targets in biological systems. The fluoropyridine moiety can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(3-Fluoropyridin-4-yl)piperazine dihydrochloride can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)piperazine dihydrochloride: This compound has a fluorophenyl group instead of a fluoropyridine group, leading to different chemical and biological properties.
1-(2-Fluoropyridin-4-yl)piperazine dihydrochloride: The position of the fluorine atom in the pyridine ring differs, which can affect the compound’s reactivity and interactions.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
1-(3-fluoropyridin-4-yl)piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3.2ClH/c10-8-7-12-2-1-9(8)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJSRXRVHLFIMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=NC=C2)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2155853-13-5 |
Source
|
Record name | 1-(3-fluoropyridin-4-yl)piperazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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